Holmium chloride

Description

Properties

IUPAC Name |

holmium(3+);trichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Ho/h3*1H;/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOOBRULIYNHJR-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Ho+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

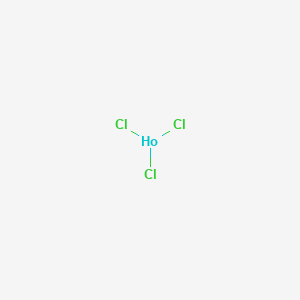

Molecular Formula |

Cl3Ho | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10138-62-2 | |

| Record name | Holmium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10138-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HOLMIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAR334HOLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Chemistry of Holmium Chlorides

Synthesis of Anhydrous Holmium(III) Chloride (HoCl3)

Anhydrous holmium(III) chloride (HoCl3) is a key precursor for the production of pure holmium metal and is also used in various research applications. wikipedia.orgchemicalbook.com Several methods exist for its preparation, focusing on the removal of water to achieve the anhydrous state.

High-Temperature Reaction of Holmium(III) Oxide with Ammonium (B1175870) Chloride

A commonly used method for synthesizing anhydrous holmium(III) chloride involves the high-temperature reaction between holmium(III) oxide (Ho2O3) and ammonium chloride (NH4Cl). wikipedia.orgwikipedia.org This reaction is typically carried out by heating a mixture of the two solid reactants at temperatures between 200 and 250 °C. wikipedia.org The reaction proceeds according to the following equation:

Ho2O3(s) + 6 NH4Cl(s) → 2 HoCl3(s) + 6 NH3(g) + 3 H2O(g) wikipedia.org

In this process, ammonium chloride acts as a chlorinating agent. The reaction yields anhydrous holmium(III) chloride, along with gaseous ammonia (B1221849) and water, which are removed by heating. wikipedia.orgwikipedia.org This method is effective in converting the oxide to the anhydrous chloride.

Direct Chlorination of Holmium Metal

Anhydrous holmium(III) chloride can also be prepared by the direct reaction between holmium metal and chlorine gas. wikipedia.orgwikipedia.org This method involves passing chlorine gas over heated holmium metal. The reaction is represented by the following equation:

2 Ho(s) + 3 Cl2(g) → 2 HoCl3(s) wikipedia.orgwikipedia.org

This direct reaction yields anhydrous holmium(III) chloride.

Preparation of Ultra-Dry Holmium(III) Chloride

The preparation of ultra-dry holmium(III) chloride is crucial for applications requiring a very low moisture content. While specific detailed research findings on ultra-dry preparation methods for holmium chloride were not extensively detailed in the search results, general methods for preparing ultra-dry rare earth chlorides often involve heating the hydrated salt in a stream of dry hydrogen chloride gas or vacuum sublimation. chemicalbook.com Heating the hydrated chloride salt at temperatures around 350°C in a current of hydrogen chloride can yield anhydrous HoCl3. chemicalbook.com Heating in air without hydrogen chloride can lead to the formation of holmium oxychloride (HoOCl). chemicalbook.com Ultra-dry forms are available with high purity levels, such as 99.95% metals basis. fishersci.cavwr.comthermofisher.comcalpaclab.com

Synthesis of Holmium(III) Chloride Hexahydrate (HoCl3 · 6H2O)

Holmium(III) chloride hexahydrate (HoCl3 · 6H2O) is a common hydrated form of this compound. wikipedia.orgamericanelements.comcgmaterial.com It is a light yellow crystalline solid that is highly soluble in water and ethanol. aemree.com

Reaction of Holmium Metal with Hydrochloric Acid

Holmium(III) chloride hexahydrate can be obtained by the reaction of holmium metal with hydrochloric acid. wikipedia.org This reaction involves dissolving holmium metal in an aqueous solution of hydrochloric acid. The reaction is as follows:

2 Ho(s) + 6 HCl(aq) → 2 HoCl3(aq) + 3 H2(g) wikipedia.org

The resulting aqueous solution contains holmium(III) chloride.

Crystallization and Hydrate Formation Processes

Following the reaction of holmium metal with hydrochloric acid, holmium(III) chloride hexahydrate can be obtained through crystallization from the aqueous solution. nist.gov This typically involves evaporating the water from the solution, leading to the formation of hydrated crystals. Holmium(III) chloride hexahydrate is known to melt at 163.4-164.5 °C. nist.gov The hexahydrate form starts to release water of crystallization at 64 °C. wikipedia.org The formation of crystalline hydrates is a common phenomenon for many salts, and the specific hydration state can depend on factors such as temperature and humidity during crystallization. nih.gov

Synthesis of Lower Oxidation State Holmium Chlorides

The synthesis of holmium chlorides in oxidation states lower than +3 is particularly challenging due to the stability of the Ho³⁺ ion. However, research has explored the preparation of divalent holmium systems, primarily focusing on holmium(II) chloride (HoCl₂).

Preparation of Holmium(II) Chloride (HoCl₂)

Holmium(II) chloride (HoCl₂) is a chemical compound consisting of holmium and chlorine. It is a yellowish or brownish solid, with its color influenced by purity and preparation method. HoCl₂ is highly hygroscopic, readily absorbing moisture from the air to form hydrated species. It is also reactive, particularly with water, undergoing hydrolysis. ontosight.ai

The divalent state of holmium in HoCl₂ is less common compared to the trivalent state found in compounds like holmium(III) chloride (HoCl₃), making HoCl₂ a subject of interest in inorganic and coordination chemistry research. ontosight.ai

Reduction of Holmium(III) Chloride to Divalent Holmium Systems

The synthesis of holmium dichloride can be achieved through several methods, including the reduction of holmium(III) chloride with a suitable reducing agent. ontosight.ai This reduction process is crucial for accessing the less stable divalent state. While pure holmium(II) chloride is noted as not existing, divalent holmium can be realized in chlorides under special reductive conditions, such as in the mixed-valence holmium(II, III) chloride Ho₅Cl₁₁. institut-seltene-erden.de

Electrochemical methods in molten salts have been investigated for the reduction of holmium ions. The electroreduction of Ho³⁺ ions in an equimolar KCl-NaCl melt at 973 K shows a reproducible wave, indicating the possibility of reducing Ho³⁺. mdpi.com Studies have found that the cathodic reduction of holmium ions in an equimolar NaCl-KCl melt is irreversible in the temperature range of 1073–1173 K and across various rare-earth chloride concentrations. eu-jr.euresearchgate.net It is suggested that the reduction of holmium ions occurs in two stages, involving a preceding stage of complex dissociation. eu-jr.euresearchgate.net

Electrochemical co-reduction of Ho³⁺ and other metal ions in molten salts has also been explored for the formation of intermetallic compounds. For instance, the co-reduction potentials of Ho³⁺ and iron triad (B1167595) ions differ significantly in a KCl-NaCl melt at 973 K. The electrodeposition of metallic holmium on a pre-deposited iron triad metal electrode can lead to the formation of HoₓNiᵧ, HoₓCoᵧ, and HoₓFeᵧ intermetallic compounds. mdpi.com Similarly, the electroreduction of Ho(III) in a eutectic LiCl-KCl melt at temperatures between 673 and 823 K at an Al electrode occurs at less cathodic potentials compared to an inert W electrode, indicating the formation of Ho-Al intermetallic compounds. researchgate.net

Novel Approaches to this compound Compound Synthesis

Beyond the common HoCl₃ and the challenging HoCl₂, novel synthetic routes are being explored to create new this compound-containing compounds with unique structures and properties.

Low-Temperature Routes for Holmium Oxychlorides

Low-temperature synthesis routes have been investigated for the preparation of rare earth oxychlorides, including those of holmium. acs.org These methods can offer advantages such as better control over product structure and morphology compared to high-temperature solid-state reactions. While specific low-temperature routes solely for holmium oxychlorides (HoOCl) are not detailed in the provided snippets, the concept has been applied to other rare earths, suggesting potential applicability to holmium. For example, low-temperature synthesis has been used to obtain new structures for yttrium, erbium, and thulium oxychlorides. acs.org The thermal decomposition of rare earth chloride hydrates can lead to the formation of metal oxychlorides, with minimum temperature limits for their formation ranging from 445 to 680°C for various rare earths. researchgate.net

Synthesis of this compound Oxotellurates(IV)

The synthesis of holmium(III) chloride oxotellurates(IV) represents a class of novel compounds. Orange colored, rod-shaped single crystals of holmium(III) chloride oxotellurate(IV) with the formula HoClTeO₃ have been obtained. researchgate.netriss.kruq.edu.aucambridge.orgscispace.com These crystals were synthesized during attempts to prepare holmium(III) oxochlorotellurates(IV) by reacting holmium oxychloride (HoOCl) and tellurium dioxide (TeO₂) in a 1:1 to 1:2 molar ratio at 800 °C for 40 days in evacuated silica (B1680970) tubes. researchgate.net The crystal structure of HoClTeO₃ features sevenfold coordinated Ho³⁺ cations surrounded by five oxide and two chloride anions, forming a pentagonal bipyramid. researchgate.net These polyhedra interconnect via oxygen atom edges, forming chains that are further linked by chloride anions into a three-dimensional network. researchgate.net The Te⁴⁺ cations in this structure are embedded within this network and exhibit ψ¹-tetrahedral coordination figures as discrete anionic [TeO₃]²⁻ pyramids. researchgate.net Another holmium(III) chloride oxotellurate(IV), HoClTe₂O₅, has also been reported, containing eight-fold oxygen coordinated HoIIIO₈ units and seven-coordinate HoIIIO₆Cl units. uq.edu.aucambridge.orgscispace.comrsc.org These units independently form chains and combine to form layers. rsc.org

Purity Control and Characterization in Synthetic Procedures

Ensuring the purity of this compound compounds and accurately characterizing the synthesized products are critical steps in preparative chemistry. Various analytical techniques are employed for these purposes.

The relative purity of a rare earth material, including holmium chlorides, refers to the level of impurities present compared to the ideal composition. stanfordmaterials.com Achieving high purity is essential for many applications. stanfordmaterials.com

Several analytical techniques are available to measure the relative purity of rare earth materials. These include inductively coupled plasma mass spectrometry (ICP-MS), X-ray fluorescence (XRF), and optical emission spectroscopy (OES). stanfordmaterials.com ICP-MS is a highly sensitive technique for determining elemental composition but requires complex and expensive instrumentation and skilled operators. stanfordmaterials.com XRF spectroscopy is a non-destructive technique that can quickly identify impurities and determine their concentration, offering a relatively simple, fast, and inexpensive method for assessing relative purity. stanfordmaterials.com OES uses the emission of light from a sample to determine its elemental composition and is commonly used to identify and quantify impurities, being relatively simple and fast, though potentially less sensitive than other methods. stanfordmaterials.com

In synthetic procedures, characterization techniques are used to confirm the identity, structure, and properties of the synthesized this compound compounds. Techniques such as X-ray powder diffraction (XRD) are commonly used to investigate the phase composition of materials. tandfonline.comresearchgate.net Raman and IR spectroscopy can also provide valuable information about the structure and bonding within the compounds. researchgate.net For single crystals, single-crystal X-ray diffraction is a powerful tool for determining the detailed crystal structure. researchgate.netznaturforsch.com Thermal analysis techniques, such as thermogravimetry (TG) and differential scanning calorimetry (DSC), can be used to study the thermal behavior of this compound hydrates and anhydrous forms, revealing dehydration and hydrolysis processes. researchgate.net

Purity control can involve steps during synthesis and post-synthetic purification. For instance, in the synthesis of anhydrous holmium(III) chloride from the oxide using ammonium chloride, heating the product in a stream of dry nitrogen and then in vacuum helps remove unreacted ammonium chloride and improve purity. nist.govgoogle.com Vacuum distillation or sublimation can also be employed to purify rare earth chlorides. google.com

The hygroscopic nature of holmium chlorides, particularly the hydrates, necessitates careful handling to maintain purity. ontosight.aiereztech.com Moisture sensitivity is a key characteristic to manage during synthesis, storage, and characterization. ereztech.com

Structural Characterization and Theoretical Modeling of Holmium Chloride Systems

Crystallographic Investigations of Holmium(III) Chloride

Anhydrous holmium(III) chloride crystallizes in a monoclinic structure. wikipedia.orgfuncmater.comfuncmater.comchemicalbook.com This crystal structure is analogous to that of aluminum(III) chloride (AlCl3). wikipedia.orgchemicalbook.comresearchgate.netakjournals.com

Determination of Monoclinic Crystal Structure

Studies have determined that anhydrous HoCl3 adopts a monoclinic crystal structure with the space group C12/m1, also denoted as C2/m, No. 12. wikipedia.orgchemicalbook.comresearchgate.net Lattice dimensions for this structure have been reported. For instance, one study found lattice dimensions of a = 6.92 Å, b = 11.94 Å, c = 6.44 Å, and β = 111.0° for a structure analogous to aluminum chloride, which includes holmium trichloride (B1173362). researchgate.net

Analysis of the YCl3 Layer Structure in the Solid State

In the solid state, holmium(III) chloride exhibits the YCl3 layer structure. wikipedia.orgepomaterial.comwikiwand.comresearchgate.net This structure type is also observed in other related rare earth chlorides like terbium(III) chloride (TbCl3). epomaterial.com The YCl3 structure can be described as a slightly distorted sodium chloride type with two-thirds of the metal atoms omitted. researchgate.netresearchgate.net

Coordination Polyhedra and Interatomic Distances

In the anhydrous HoCl3 structure, the holmium ion (Ho3+) is typically coordinated by chloride ions. While specific details for anhydrous HoCl3 coordination polyhedra and interatomic distances were not extensively detailed in the search results, studies on similar lanthanide chlorides and related holmium compounds provide insight. For instance, in the YCl3-type structure, the metal center is generally coordinated by six chloride ions. osti.gov Theoretical models, such as the RM1 method, have been used to predict interatomic distances in lanthanide complexes, including lanthanide-chlorine distances in coordination polyhedra. nih.govplos.orgsci-hub.se These models aim to minimize the unsigned mean error between experimental and calculated distances. nih.govsci-hub.se

Data on predicted interatomic distances using theoretical models can be complex and depend on the specific model and complex studied. However, the focus on minimizing errors in lanthanide-ligand distances, including Ln-Cl, highlights the importance of accurate structural parameters in theoretical studies. nih.govplos.orgsci-hub.se

Structural Studies of Hydrated Holmium(III) Chloride

Holmium(III) chloride commonly exists as a hexahydrate, HoCl3·6H2O. wikipedia.orgfuncmater.comereztech.comnih.govamericanelements.com The hexahydrate is a light yellow solid that is soluble in water and begins to release water of crystallization at 64 °C. wikipedia.org

Influence of Hydration on Crystal Morphology and Unit Cell Parameters

Hydration significantly influences the crystal structure of holmium chloride. While anhydrous HoCl3 is monoclinic with a YCl3 layer structure, the hydrated forms exhibit different structural characteristics.

Comprehensive studies on lanthanide(III) chloride hydrates, including holmium, have shown that heavier lanthanides (which include holmium) typically form hexahydrates with monomeric [RECl2(H2O)6]+ units, where RE represents the rare earth element. iucr.orgiucr.org These hexaaquadichloridolanthanide(III) chlorides, [RECl2(H2O)6]Cl, adopt the monoclinic space group P2/c. iucr.org

Variations in unit cell parameters for RECl3·6H2O across the lanthanide series have been determined from single-crystal X-ray diffraction experiments. iucr.orgiucr.org These studies provide a uniform structural dataset for the complete series of rare-earth metal(III) chloride hydrates. iucr.orgiucr.org

Data on unit cell parameters for HoCl3·6H2O are available from crystallographic studies.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| HoCl3 (anhydrous) | HoCl3 | Monoclinic | C2/m | ~6.92 | ~11.94 | ~6.44 | ~111.0 | researchgate.net |

| HoCl3·6H2O | HoCl3·6H2O | Monoclinic | P2/c | - | - | - | - | iucr.org |

Note: Specific unit cell parameters for HoCl3·6H2O were not explicitly provided in the search snippets but the space group and crystal system were confirmed.

Water Molecule Coordination and Hydrogen Bonding Networks

In hydrated holmium(III) chloride, specifically the hexahydrate [HoCl2(H2O)6]Cl, the holmium ion is coordinated by six water molecules and two inner-sphere chloride ions, forming a cationic inner-sphere complex [HoCl2(H2O)6]+. iucr.orgiucr.org This results in a coordination number of eight for the holmium ion in this hydrated form. The remaining chloride ion acts as an outer-sphere counter-anion. iucr.orgiucr.org

Structural Elucidation of Holmium(II) Chloride

While holmium forms a stable trichloride (HoCl3), the existence of a pure holmium(II) chloride (HoCl2) is not established under typical conditions. Research indicates that under special reductive conditions, a +2 oxidation state for holmium can be realized in chlorides, such as in the mixed-valence holmium(II, III) chloride with the formula Ho5Cl11. usda.gov However, pure holmium(II) chloride (HoCl2) as a stable, isolable compound does not appear to exist. usda.gov Therefore, a detailed structural elucidation of pure holmium(II) chloride is not applicable based on current knowledge.

Structural Insights into Complex this compound Derivatives

Beyond the simple binary chlorides, holmium participates in the formation of more complex structures, including oxyhalides. These compounds often exhibit intricate crystal architectures influenced by the coordination preferences of the holmium ion and the presence of additional anions like oxide and tellurate.

Crystal Structure of Holmium(III) Chloride Oxotellurate(IV) (HoClTeO3)

The crystal structure of holmium(III) chloride oxotellurate(IV), HoClTeO3, has been characterized. This compound crystallizes in the orthorhombic space group Pnma. The structure features sevenfold coordinated Ho3+ cations. Each holmium ion is surrounded by a coordination sphere consisting of five oxide anions and two chloride anions, forming a pentagonal bipyramid.

The interconnection of these [Ho(O1)(O2)4Cl2] polyhedra occurs through shared edges formed by four equatorial oxygen atoms (O2). This linkage results in the formation of one-dimensional chains with the formula ∞1{[Ho(O1)1/1(O2)4/2Cl2/1]5-} running parallel to the nih.gov direction. These chains are arranged in a hexagonal closest packing of rods and are further linked to each other by chloride anions, establishing a three-dimensional network represented as ∞3{[Ho(O1)1/1(O2)4/2Cl2/2]4-}.

Rod-shaped single crystals of HoClTeO3, which are orange in color, can be synthesized through reactions involving holmium oxychloride (HoOCl) and tellurium dioxide (TeO2) at high temperatures in evacuated silica (B1680970) tubes.

The lattice parameters for HoClTeO3 are reported as:

| Parameter | Value (pm) |

| a | 730.25(5) |

| b | 696.54(5) |

| c | 905.18(7) |

The unit cell contains Z = 4 formula units.

Structural Peculiarities of Lanthanide Oxyhalides

Lanthanide oxyhalides, including those of holmium, exhibit a diverse range of crystal structures. nih.gov The structural preferences can vary across the lanthanide series. For instance, while early lanthanide oxyhalides (La-Ho) often adopt the tetragonal matlockite crystal structure (P4/nmm), later lanthanide oxyhalides (Er-Lu) tend to crystallize in layered rhombohedral structures, such as the SmSI and YOF structure types. These layered structures are characterized by well-separated halide-ion slabs. nih.gov The coordination number of the lanthanide centers in these structures can be reduced compared to the PbFCl structure type preferred by early lanthanides. nih.gov The incorporation of halide anions into rare-earth metal(III) oxotellurates(IV) can expand the space between tellurite (B1196480) units, leading to structures with both isolated and condensed [TeO3]2- anions.

Computational Chemistry and Theoretical Approaches to Structure Prediction

Computational methods play a significant role in complementing experimental structural studies and predicting the properties of this compound systems. These approaches can provide insights into stability and electronic structure.

Application of Born-Haber Cycle Calculations for Stability Prediction

The Born-Haber cycle is a thermodynamic approach used to calculate the lattice energy of ionic compounds, which is a key factor in determining their stability. This cycle breaks down the formation of an ionic solid from its constituent elements into a series of steps with known enthalpy changes, such as sublimation, dissociation, ionization energy, electron affinity, and enthalpy of formation. By applying Hess's Law, the lattice energy, which cannot be measured directly, can be determined.

While specific Born-Haber cycle calculations for holmium chlorides were not found in the provided search results, the principle is applicable to understanding the stability of ionic holmium halides. The magnitude of the lattice energy provides an indication of the stability of an ionic compound; a more negative lattice energy suggests a more stable compound due to stronger ionic bonds. This approach has been applied to analyze the stability of other metal chlorides, such as sodium chloride (NaCl) and magnesium chloride (MgCl2), and can be used to compare the relative stability of hypothetical or known this compound species by estimating their lattice energies.

Quantum Chemical Modeling (e.g., Sparkle/RM1) for Geometries and Electronic States

Quantum chemical modeling techniques, such as the Sparkle models and the RM1 (Recife Model 1) method, have been developed and applied to study the structural and electronic properties of lanthanide complexes. The Sparkle model represents the trivalent lanthanide ion as a point charge with a superimposed repulsive potential to account for its size. The RM1 model for lanthanides, specifically parameterized for trivalent ions including Ho(III), extends the capabilities of previous Sparkle models to accurately describe distances between the lanthanide ion and various coordinating atoms, including chlorine.

Spectroscopic and Analytical Investigations of Holmium Chloride

Optical Spectroscopy of Holmium Chloride and Doped Materials

Optical spectroscopy provides profound insights into the electronic structure and local environment of the holmium(III) ion. The characteristic sharp absorption and emission lines, resulting from f-f electronic transitions, are sensitive to the surrounding ligands and host matrix.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Solution Studies and Speciation

UV-Vis absorption spectroscopy is a fundamental technique for characterizing holmium(III) ions in solution. This compound solutions exhibit a series of sharp, well-defined absorption bands in the UV and visible regions, each corresponding to a specific electronic transition from the ⁵I₈ ground state to higher energy levels. scirp.orgresearchgate.netnist.gov For instance, holmium oxide dissolved in perchloric acid, which forms the Ho³⁺(aq) ion, displays 14 characteristic peaks between 240 nm and 650 nm, making it a standard reference material for spectrophotometer wavelength calibration. starna.comresearchgate.net

The position and intensity of these absorption bands can be influenced by the solvent and the presence of complexing agents, providing valuable information about the speciation of holmium(III) in solution. scirp.org Studies have shown that the hydrolysis of Ho³⁺ and the formation of chloride complexes can be monitored by observing changes in the UV-Vis spectrum. scirp.org For example, research on the hydrolysis of trivalent holmium in aqueous solutions has utilized UV-Vis spectrophotometry to determine the first hydrolysis constants and to study the influence of chloride ions on speciation. scirp.org The hypersensitive transitions, such as ⁵I₈ → ⁵G₆, are particularly sensitive to the coordination environment of the Ho³⁺ ion. nist.gov

Table 1: Selected UV-Vis Absorption Bands of Aqueous Holmium(III) Ions

| Wavelength (nm) | Transition from ⁵I₈ Ground State |

|---|---|

| ~241 | - |

| ~287 | - |

| ~361 | ⁵F₂, ⁵F₃ |

| ~417 | ⁵G₅ |

| ~450 | ⁵G₆, ⁵F₁ |

| ~485 | ⁵F₃ |

| ~537 | ⁵F₄, ⁵S₂ |

| ~641 | ⁵F₅ |

Note: This table is a compilation of representative data and exact peak positions can vary with experimental conditions. nist.govstarna.com

Luminescence and Photoluminescence Spectroscopy of Holmium-Doped Systems

Holmium-doped materials are renowned for their unique luminescence properties, with emissions spanning the visible to the short-wave infrared (SWIR) regions. Photoluminescence (PL) spectroscopy is instrumental in characterizing these emissions. When excited, typically with wavelengths corresponding to its absorption bands (e.g., 450 nm), the Ho³⁺ ion relaxes through a series of radiative transitions, producing characteristic emission peaks. researchgate.netnih.gov

A prominent feature of holmium is its bright green emission at approximately 546 nm, corresponding to the ⁵F₄, ⁵S₂ → ⁵I₈ transition. researchgate.netresearchgate.net This, along with other visible emissions, makes holmium-doped materials candidates for applications in phosphors and lighting. mdpi.com For instance, holmium-doped lead tungsten tellurite (B1196480) glasses exhibit intense green luminescence upon excitation at 452 nm. researchgate.net The intensity and lifetime of these emissions are highly dependent on the host material and the concentration of holmium ions, with phenomena like concentration quenching being a key area of investigation. researchgate.netspiedigitallibrary.org

Furthermore, holmium is a key element in upconversion luminescence, a process where lower-energy photons are converted into higher-energy emitted light. bohrium.comarxiv.org In systems co-doped with a sensitizer (B1316253) like ytterbium (Yb³⁺), near-infrared radiation (e.g., 980 nm) can excite the Yb³⁺ ions, which then transfer energy to the Ho³⁺ ions, leading to visible light emission. researchgate.net Recently, self-sensitized holmium-doped nanoparticles have been developed that can upconvert short-wave infrared light at 2 µm to visible red light at 640 nm, demonstrating a 4-photon conversion process. bohrium.comarxiv.orgarxiv.org This expands the potential applications of holmium-based materials in areas like biomedical imaging and photonics. bohrium.comarxiv.org

Table 2: Key Photoluminescence Transitions of Ho³⁺ in Various Hosts

| Host Material | Excitation Wavelength (nm) | Emission Wavelength (nm) | Transition |

|---|---|---|---|

| Lead Tungsten Tellurite Glass | 452 | 546 | ⁵F₄ → ⁵I₈ |

| Y₂O₂S Phosphor (Yb³⁺ co-doped) | 980 | ~540 | ⁵F₄, ⁵S₂ → ⁵I₈ |

| Y₂O₂S Phosphor (Yb³⁺ co-doped) | 980 | ~650 | ⁵F₅ → ⁵I₈ |

| Ho(F-TPIP)₃ Organic Complex | 450 | ~2050 | ⁵I₇ → ⁵I₈ |

| Ho-doped Nanoparticles | ~2000 | 640 | Upconversion |

Note: This table presents a summary of findings from various research studies. researchgate.netnih.govresearchgate.netarxiv.org

Infrared (IR) and Raman Spectroscopic Analysis of Holmium-Containing Materials

IR spectroscopy has been effectively used to characterize the coordination of ligands in holmium complexes. For example, in a study of holmium(III)-acetylacetonate complexes, IR ion spectroscopy combined with density functional theory (DFT) calculations was used to identify the vibrational modes associated with the acetylacetonate (B107027) ligands and their coordination to the holmium center. ru.nl This technique can distinguish between different coordination modes and identify the presence of other molecules, like water or methanol, in the coordination sphere. ru.nl In another study, the activation of carbon dioxide by gas-phase holmium ions was investigated using IR action spectroscopy, revealing the formation of a carbonate radical anion moiety in [HoO(CO₂)n]⁺ complexes. researchgate.net

Raman spectroscopy offers complementary information, particularly for systems with high symmetry and for bonds that are weakly active in the IR. horiba.com It can be used to study the lattice vibrations of crystalline holmium compounds, providing a fingerprint of the material's structure. libretexts.orghoriba.com For instance, the Raman spectrum of holmium(III) oxide (Ho₂O₃) shows characteristic peaks corresponding to the vibrational modes of its crystal lattice. spectrabase.com This technique is valuable for identifying crystalline phases and studying the effects of dopants on the host material's structure. horiba.com

Magnetic Resonance Techniques

The paramagnetic nature of the holmium(III) ion, with its large magnetic moment, significantly influences the nuclear magnetic resonance (NMR) spectra of its complexes. nih.govthermofisher.comstanfordmaterials.com This property, while often leading to signal broadening, can also be exploited to gain structural and dynamic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., Carbon-13 NMR)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organometallic and coordination complexes in solution. libretexts.org In the context of holmium compounds, the paramagnetic effects of the Ho³⁺ ion induce large chemical shifts (lanthanide-induced shifts, LIS) and significant line broadening in both ¹H and ¹³C NMR spectra. nih.gov

While these effects can complicate spectral interpretation, they also provide valuable structural information. The magnitude of the LIS is dependent on the geometric position of the nucleus relative to the paramagnetic metal center, which can be used to map the structure of the complex. nih.gov For instance, holmium-phospholipid complexes have been studied as potential temperature and viscosity sensors, where changes in the NMR signal's bandshape provide information on molecular dynamics. nih.gov The addition of holmium-DOTA complexes has been shown to enhance magnetic homogeneity and improve resolution in NMR analysis of samples containing microcarriers. lu.se

Carbon-13 NMR, although dealing with the low natural abundance of the ¹³C isotope, is a powerful tool for probing the carbon skeleton of ligands in holmium complexes. libretexts.orgcompoundchem.comchemguide.co.uk The chemical shifts of carbon atoms directly bonded to or in proximity to the holmium center are significantly affected. nih.gov In organometallic chemistry, ¹³C NMR is used to characterize metal-carbon bonds. nih.govgoogle.com For example, the chemical shifts of metal-alkyl, metal-carbene, and metal-carbyne carbons are highly informative about the electronic structure and the nature of the metal-carbon bond. nih.gov While direct application to simple this compound is limited, the principles are crucial for characterizing more complex organometallic holmium compounds. libretexts.org

X-ray Based Characterization Techniques

X-ray diffraction (XRD) is the definitive method for determining the crystal structure of solid-state materials. For this compound, single-crystal XRD has been used to establish its precise atomic arrangement. Anhydrous holmium(III) chloride adopts a monoclinic crystal structure, specifically the YCl₃ layer type structure. wikipedia.org This technique provides fundamental data such as lattice parameters, bond lengths, and bond angles, which are essential for understanding the material's physical and chemical properties.

The principle behind XRD is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of incident X-rays (λ), the angle of diffraction (θ), and the spacing between crystal lattice planes (d). tcd.ie By measuring the angles and intensities of the diffracted X-rays, a three-dimensional model of the electron density within the crystal can be constructed, revealing the positions of the atoms. This has been crucial in confirming the coordination environment of the holmium ion in the solid state.

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. When a crystalline material is subjected to an incident X-ray beam, the atoms in the crystal lattice scatter the X-rays. Constructive interference occurs at specific angles, governed by Bragg's Law (nλ = 2d sinθ), producing a unique diffraction pattern. This pattern serves as a fingerprint for the crystalline solid, allowing for phase identification, determination of lattice parameters, and assessment of crystallinity.

For holmium(III) chloride (HoCl₃), XRD analysis reveals a well-defined crystalline structure. Anhydrous HoCl₃ crystallizes in a monoclinic system, which is analogous to the crystal structure of aluminum(III) chloride. wikipedia.org This structure is characterized by a YCl₃-type layered arrangement of atoms. wikipedia.org The analysis of its powder diffraction pattern allows for the precise determination of its lattice parameters.

Crystallographic Data for Anhydrous Holmium(III) Chloride (HoCl₃)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/m |

| Lattice Constant (a) | 0.685 nm |

| Lattice Constant (b) | 1.185 nm |

| Lattice Constant (c) | 0.639 nm |

| Angle (β) | 110.8° |

Data sourced from ChemicalBook chemicalbook.com and Wikipedia. wikipedia.org

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. Each element produces a characteristic set of XPS peaks at specific binding energy values, which can be used to identify the element. Small shifts in these binding energies provide information about the chemical state of the atoms (e.g., oxidation state, bonding environment).

Expected Core-Level Binding Energies in XPS for this compound

| Element | Orbital | Approximate Binding Energy (eV) |

|---|---|---|

| Holmium (Ho) | Ho 4d₅/₂ | ~160 |

| Chlorine (Cl) | Cl 2p₃/₂ | ~198.8 |

| Chlorine (Cl) | Cl 2p₁/₂ | ~200.4 |

Binding energies are approximate and can shift based on the specific chemical environment and instrument calibration. Data inferred from research on related compounds and elemental standards. thermofisher.comcardiff.ac.ukresearchgate.net

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDS, EDX, or EDXA) is an analytical technique used for the elemental analysis of a sample. ddugu.ac.in It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). The technique relies on the interaction of a high-energy electron beam with the sample, which causes the ejection of inner-shell electrons from the atoms. Electrons from higher energy shells then drop to fill these vacancies, releasing energy in the form of characteristic X-rays. The energy of these X-rays is unique to each element, allowing for their identification. researchgate.net By scanning the electron beam across the sample surface, EDS can generate elemental maps that visualize the spatial distribution of the constituent elements. jeol.com

For a this compound sample, EDS analysis would confirm the presence of holmium (Ho) and chlorine (Cl) through the detection of their characteristic X-ray emission lines. An elemental map would visually demonstrate the co-localization of holmium and chlorine throughout the sample, confirming the compound's composition and homogeneity.

Characteristic X-ray Emission Energies for EDS Analysis of this compound

| Element | Characteristic Line | Energy (keV) |

|---|---|---|

| Holmium (Ho) | Lα | 6.719 |

| Holmium (Ho) | M | 1.347 |

| Chlorine (Cl) | Kα | 2.622 |

Data sourced from ResearchGate. researchgate.net

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. govinfo.gov This technique is widely used to study the thermal stability and decomposition of materials. The resulting data is typically plotted as mass versus temperature, and its first derivative (DTG curve) helps to identify the temperatures at which the most significant mass loss occurs.

Studies on the thermal decomposition of this compound hexahydrate (HoCl₃·6H₂O) show a multi-step process. The hydrated form begins to lose its water of crystallization at temperatures between 65°C and 95°C. As the temperature increases, further dehydration and decomposition occur. Instead of forming a stable anhydrous chloride directly, an intermediate oxychloride compound is often formed. The final decomposition product at higher temperatures is typically the metal oxychloride (HoOCl).

Thermal Decomposition Stages of this compound Hydrate

| Temperature Range (°C) | Process | Resulting Compound |

|---|---|---|

| 65 - 95 | Initial loss of water of hydration | Partially hydrated HoCl₃ |

| 200 - 265 | Formation of intermediate complex | MOCl·2MCl₃ type composition |

| 360 - 425 | Decomposition to oxychloride | Holmium Oxychloride (HoOCl) |

Data sourced from OSTI.GOV. scirp.org

Potentiometric Studies for Solution Equilibria and Complexation

Potentiometry is an electrochemical method used to determine the concentration of a substance in a solution by measuring the potential difference (voltage) between two electrodes. In potentiometric titrations, the change in potential is monitored as a titrant is added, allowing for the precise determination of equivalence points. This technique is particularly valuable for studying solution equilibria, such as hydrolysis and complex formation, and for determining stability constants of metal complexes. thermofisher.comcost-nectar.eu

Potentiometric studies of holmium in aqueous solutions have been conducted to investigate its hydrolysis and complexation with chloride ions. These studies help in understanding the speciation of holmium under different pH and ionic strength conditions. The first hydrolysis constant (log*β₁,H) for the Ho³⁺ ion has been determined, which describes the equilibrium of the formation of the first monohydroxide species, Ho(OH)²⁺. Additionally, the stability constant for the formation of the monochloro complex, HoCl²⁺, has also been calculated. scirp.orgbookpi.org

Equilibrium Constants for Holmium(III) Species in Aqueous Solution (303 K)

| Equilibrium | Medium | Constant | Value |

|---|---|---|---|

| Ho³⁺ + H₂O ⇌ Ho(OH)²⁺ + H⁺ | 2M NaClO₄ | log*β₁,H | -8.02 ± 0.05 |

| Ho³⁺ + H₂O ⇌ Ho(OH)²⁺ + H⁺ | 2M NaCl | log*β₁,H | -8.16 ± 0.04 |

| Ho³⁺ + Cl⁻ ⇌ HoCl²⁺ | 2M Ionic Strength | logβ₁,Cl | -0.56 |

Data sourced from BP International bookpi.org and Scientific Research Publishing. scirp.org

Solution Chemistry and Coordination Dynamics of Holmium Chloride

Hydrolysis Behavior of Holmium(III) Ions in Aqueous Solutions

In aqueous solutions, holmium(III) ions undergo hydrolysis, a process that is significantly influenced by conditions such as ionic strength and temperature.

The hydrolysis of the Ho³⁺ ion can be represented by the equilibrium:

Ho³⁺ + H₂O ⇌ HoOH²⁺ + H⁺

The equilibrium constants for this and subsequent hydrolysis reactions are crucial for predicting the speciation of holmium in solution. These constants have been determined under various conditions using methods like potentiometric titration, solvent extraction, and spectrophotometry. scirp.orgresearchgate.net

For instance, the first hydrolysis constant of trivalent holmium has been determined in 2 M NaClO₄ and 2 M NaCl at 303 K. scirp.org The results from both spectrophotometric and potentiometric methods were in agreement. scirp.org A study comparing hydrolysis constants at different ionic strengths and temperatures reveals the sensitivity of this equilibrium to the solution environment. For example, at 298 K and infinite dilution, the logarithm of the first hydrolysis constant (lgK) for Ho³⁺ has been reported with varying values by different studies. cost-nectar.eu

Below is a table summarizing some reported hydrolysis constants for holmium(III) under different conditions.

| Equilibrium Reaction | Ionic Strength (M) | Temperature (K) | log₁₀β*₁ | Method | Reference |

| Ho³⁺ + H₂O ⇌ HoOH²⁺ + H⁺ | 2 (NaClO₄) | 303 | -8.02 ± 0.05 | Spectrophotometric/Potentiometric | scirp.org |

| Ho³⁺ + H₂O ⇌ HoOH²⁺ + H⁺ | 2 (NaCl) | 303 | -8.16 ± 0.04 | Spectrophotometric/Potentiometric | scirp.org |

| Ho³⁺ + H₂O ⇌ HoOH²⁺ + H⁺ | 0 (infinite dilution) | 298 | -8.0 | Compilation | cost-nectar.eu |

| Ho³⁺ + H₂O ⇌ HoOH²⁺ + H⁺ | 0 (infinite dilution) | 298 | -7.43 ± 0.05 | Compilation | cost-nectar.eu |

| 2Ho³⁺ + 2H₂O ⇌ Ho₂(OH)₂⁴⁺ + 2H⁺ | 0 (infinite dilution) | 298 | -13.5 ± 0.2 | Compilation | cost-nectar.eu |

| 3Ho³⁺ + 5H₂O ⇌ Ho₃(OH)₅⁴⁺ + 5H⁺ | 0 (infinite dilution) | 298 | -30.9 ± 0.3 | Compilation | cost-nectar.eu |

Note: β₁ represents the first hydrolysis constant.*

Based on the determined hydrolysis and complexation constants, speciation diagrams can be generated to model the distribution of various holmium hydroxo-chloride complexes as a function of pH. These models are essential for understanding the predominant holmium species under specific conditions.

In the presence of chloride ions, the formation of chloro-complexes, such as HoCl²⁺, also needs to be considered. The stability constant for the species HoCl²⁺ was calculated at a 2 M ionic strength and 303 K, with a resulting log₁₀β₁,Cl value of -0.56. scirp.org This indicates that in solutions containing chloride, a fraction of the holmium will exist as a chloro-complex.

Computer programs such as SQUAD and SUPERQUAD are utilized to analyze experimental data from potentiometric and spectrophotometric titrations to refine these speciation models. scirp.org The distribution diagrams below, computed based on compiled equilibrium constants, illustrate the speciation of holmium as a function of pH at two different concentrations, assuming zero ionic strength and a temperature of 298 K. cost-nectar.eu

At a total holmium concentration of 1 mM, the free Ho³⁺ ion is the dominant species in acidic to near-neutral solutions. As the pH increases, the formation of HoOH²⁺ becomes more significant, followed by the precipitation of Ho(OH)₃(s). cost-nectar.eu At a much lower concentration of 1 µM, the general trend remains the same, but the pH at which hydrolysis and precipitation occur is shifted. cost-nectar.eu

Complexation Reactions of Holmium(III) Chloride

Holmium(III) chloride is a precursor for the synthesis of various coordination complexes with a range of ligands.

Holmium(III) ions readily form stable coordination complexes with a variety of organic ligands. These complexes are of interest for their potential applications in areas such as luminescence and materials science. nih.govmdpi.com For example, holmium(III) ions incorporated with organic ligands can generate optical emissions, which are of interest for thin-film applications. nih.gov

The synthesis of these complexes often involves the reaction of holmium(III) chloride with the desired ligand in a suitable solvent. The coordination number of the holmium ion in these complexes is typically high, often 8 or 9, leading to diverse coordination geometries. researchgate.net Examples of such complexes include those with β-diketonate ligands and nitrogen-containing heterocyclic ligands like 2,2'-bipyridine. researchgate.net The formation of these stable complexes is driven by the Lewis acidic nature of the Ho³⁺ ion and the ability of the ligands to donate electron pairs.

The lability of ligands in holmium(III) complexes is a key factor in their reactivity and the formation of different species in solution. Ligand exchange reactions involve the substitution of one or more ligands in the coordination sphere of the holmium ion by other ligands. The kinetics of these exchanges can be studied to understand the reaction mechanisms, which can be associative, dissociative, or interchange in nature. solubilityofthings.comlibretexts.org

The coordination environment of the holmium ion in solution is dynamic and depends on the solvent and the nature of the ligands present. In aqueous solution, water molecules are part of the primary coordination sphere. The introduction of other ligands leads to the displacement of these water molecules. Spectroscopic techniques are often employed to probe the coordination environment of the Ho³⁺ ion in these complexes. nih.gov The coordination geometry around the holmium ion in its complexes can vary, with examples including distorted trigonal dodecahedrons. researchgate.net

Solubility and Precipitation Phenomena

Holmium(III) chloride is known to be soluble in water. wikipedia.orgprochemonline.com This solubility is a prerequisite for its use in many solution-based synthetic and analytical procedures.

The precipitation of holmium from a holmium chloride solution is typically achieved by increasing the pH through the addition of a base, such as sodium hydroxide (B78521). nist.govsci-hub.se This leads to the formation of insoluble holmium(III) hydroxide, Ho(OH)₃. The pCH (the negative logarithm of the hydrogen ion concentration) for the onset of precipitation has been determined under specific conditions. For example, in a 2 M NaCl solution at 303 K, precipitation begins at a pCH of 7.17 ± 0.14, while in a 2 M NaClO₄ solution, it starts at a pCH of 6.80 ± 0.05. scirp.org These values highlight the influence of the ionic medium on the solubility of holmium hydroxide. The solubility product of Ho(OH)₃(s) is a key parameter in predicting its precipitation. The equilibrium for the dissolution of the solid hydroxide can be written as:

Ho(OH)₃(s) + 3H⁺ ⇌ Ho³⁺ + 3H₂O

The logarithm of the equilibrium constant for this reaction has been reported to be 15.4 and 15.60 ± 0.30 in different compilations. cost-nectar.eu

Thermodynamics of this compound Solutions

The dissolution of this compound in a solvent, typically water, is governed by fundamental thermodynamic principles. The spontaneity and extent of this process are dictated by the interplay of enthalpy, entropy, and Gibbs free energy changes. Understanding these thermodynamic quantities provides insight into the driving forces behind the solvation of holmium ions and their subsequent interactions within the solution.

The spontaneity of the dissolution process is ultimately determined by the change in Gibbs free energy (ΔGsoln), which is related to the enthalpy and entropy changes by the equation:

ΔGsoln = ΔHsoln - TΔSsoln

where T is the temperature in Kelvin and ΔSsoln is the change in entropy of the solution. A negative value for ΔGsoln indicates a spontaneous dissolution process. The entropy change upon dissolution is typically positive, as the ions from the ordered crystal lattice become dispersed and more disordered in the solution. This increase in entropy is often a significant driving force for the dissolution of ionic compounds, even in cases where the enthalpy change is slightly endothermic. libretexts.org

While detailed, specific data tables for the thermodynamics of this compound solutions are not available in the provided search results, the following table outlines the key thermodynamic parameters involved in the dissolution process.

| Thermodynamic Parameter | Symbol | Description | Expected Sign for Spontaneous Dissolution |

| Enthalpy of Solution | ΔHsoln | The heat absorbed or released when one mole of a substance dissolves in a solvent. | Can be positive (endothermic) or negative (exothermic). |

| Entropy of Solution | ΔSsoln | The change in disorder of the system when a solute dissolves in a solvent. | Generally positive. |

| Gibbs Free Energy of Solution | ΔGsoln | The overall change in free energy during the dissolution process, indicating spontaneity. | Negative. |

Further experimental research, likely involving solution calorimetry, would be necessary to populate a detailed data table with specific values for the enthalpy, entropy, and Gibbs free energy of solution for this compound at various concentrations and temperatures. youtube.comuwimona.edu.jm

Catalysis and Reaction Engineering with Holmium Chloride

Holmium Chloride as a Catalyst in Organic Transformations

This compound can act as a Lewis acid catalyst, facilitating reactions by accepting electron pairs from substrates, thereby activating them for subsequent transformations. samaterials.com

Lewis Acid Catalysis in Dihydropyrimidinone Synthesis

This compound has been reported as a catalyst for the synthesis of dihydropyrimidinones (DHPMs) via the Biginelli reaction. researchgate.netunl.ptresearchgate.netresearchgate.net This multi-component reaction typically involves the condensation of an aldehyde, a -keto ester, and urea (B33335) or thiourea. unl.ptvulcanchem.comresearchgate.netdergipark.org.tr Studies have shown that this compound can effectively catalyze this reaction, sometimes under solvent-free conditions and with the assistance of ultrasound irradiation. researchgate.netresearchgate.net

Research has investigated the optimization of reaction conditions for the synthesis of dihydropyrimidinones using this compound. For instance, a study explored the reaction of benzaldehyde, ethyl acetoacetate, and urea catalyzed by HoCl3. researchgate.net The optimal conditions were found to be a molar ratio of 1:1:1.5 for benzaldehyde, ethyl acetoacetate, and urea, respectively, with the addition of 8 mol% of HoCl3 at 80 °C for 1 hour under ultrasound irradiation. researchgate.net This resulted in a good yield of the desired dihydropyrimidinone product. researchgate.net

An example of optimized reaction conditions and yield for the synthesis of a dihydropyrimidinone using this compound is presented in the table below:

| Aldehyde | -Keto Ester | Urea/Thiourea | Catalyst (mol%) | Temperature (°C) | Time (h) | Conditions | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | Urea | 8 | 80 | 1 | Ultrasound, Solvent-free | 69 |

Applications in Multi-Component Reactions

Beyond the Biginelli reaction, this compound's Lewis acidity makes it a potential catalyst for other multi-component reactions (MCRs). MCRs are valuable in organic synthesis as they allow for the rapid construction of complex molecules in a single step from three or more starting materials. nih.gov The ability of this compound to activate carbonyl compounds and facilitate carbon-carbon and carbon-oxygen bond formation is relevant to its application in such reactions. stanfordmaterials.com

Role in Other Organic Synthesis Pathways

While the Biginelli reaction is a notable example, this compound may play a role in other organic synthesis pathways where Lewis acid catalysis is beneficial. Lanthanide chlorides, in general, have been shown to catalyze reactions such as Friedel-Crafts alkylation and acylation, Diels-Alder reactions, and aldol (B89426) reactions. samaterials.comstanfordmaterials.com Given that holmium is a lanthanide, its chloride could potentially exhibit similar catalytic activity in these or related transformations. stanfordmaterials.com

Mechanistic Investigations of this compound Catalyzed Reactions

Mechanistic studies of reactions catalyzed by Lewis acids like this compound typically focus on the interaction between the metal center and the reacting molecules. The Lewis acidic metal ion coordinates to electron-rich functional groups, such as carbonyl oxygens, increasing their electrophilicity and making them more susceptible to nucleophilic attack. In the context of the Biginelli reaction, the holmium(III) ion likely activates the aldehyde and the -keto ester components, facilitating the subsequent condensation and cyclization steps. The precise mechanistic details can vary depending on the specific reaction and conditions.

Heterogeneous versus Homogeneous Catalysis Paradigms

This compound can function as a homogeneous catalyst when dissolved in a suitable solvent. orgsyn.org However, the development of heterogeneous catalysts, which can be easily separated and recycled from the reaction mixture, is an important area of research in catalysis. unl.ptcambridge.org While the provided search results primarily discuss homogeneous catalysis with soluble this compound, the concept of immobilizing metal catalysts onto solid supports to create heterogeneous systems is a common strategy in catalysis research. nih.gov This approach could potentially be applied to this compound to improve its recyclability and reduce waste.

Advanced Materials Applications of Holmium Chloride

Optical Materials and Photonic Applications

Holmium chloride is utilized in various optical and photonic applications, leveraging the characteristic light absorption and emission properties of holmium ions.

Fabrication of Optical Glasses and Photo-Optical Materials

This compound is used in the fabrication of specialized optical glasses and photo-optical materials. samaterials.commsesupplies.comottokemi.comchemdad.commatweb.com These materials benefit from the incorporation of holmium, which can impart specific optical properties. Holmium-doped glasses, for instance, are used as colorants, providing yellow or red hues. samaterials.commatweb.com

Development of Luminescent Materials and Phosphors

Holmium compounds, including this compound, are relevant in the development of luminescent materials and phosphors. samaterials.commatweb.com The luminescence properties of trivalent holmium ions (Ho³⁺) contribute to the functionality of these materials. Research explores the optical properties of Ho³⁺ doped in various host matrices, such as potassium lanthanum chloride (K₂LaCl₅), for potential applications in infrared emission. osti.gov

Role as a Dopant in Solid-State Laser Systems (e.g., Garnet Lasers)

This compound serves as a dopant in the creation of solid-state laser systems, including garnet lasers. samaterials.commatweb.com Holmium-doped lasers, such as Ho-YAG (Holmium-doped Yttrium Aluminum Garnet), are utilized in various applications, including medical procedures and fiber-optical systems. samaterials.comrsc.org The 2 µm wavelength emission from Ho³⁺ ions is particularly favored for certain laser applications due to its properties related to propagation loss and absorption in water. acs.org Studies investigate the potential of holmium-doped fluoride (B91410) crystals as gain media for visible solid-state lasers. optica.org Research also focuses on thulium-holmium co-doped silica (B1680970) fibers for laser emissions around 2.1 µm, exploring the energy transfer efficiency between the dopant ions. optica.org

Use as Spectrophotometric Calibration Standards

This compound, often in the form of a solution (e.g., holmium oxide in perchloric acid), is widely used as a calibration standard for optical spectrophotometers. samaterials.commatweb.comfishersci.nosigmaaldrich.comtechcomp.com.hkfishersci.fimicrolabtech.co.ukresearchgate.net Holmium solutions exhibit a spectrum with numerous well-defined absorption peaks in the ultraviolet and visible regions, making them suitable for verifying the wavelength accuracy of spectrophotometers. techcomp.com.hkfishersci.fimicrolabtech.co.uk Holmium oxide glass filters are also used for wavelength calibration, although their spectra may be less defined compared to solutions in certain regions. techcomp.com.hkmicrolabtech.co.uk

Magnetic Materials Research

This compound is involved in research related to magnetic materials, contributing to the synthesis and characterization of materials with specific magnetic properties.

Synthesis and Characterization of High-Performance Magnetic Materials

This compound is used in the synthesis of various magnetic materials. sigmaaldrich.comacs.org Research includes the incorporation of holmium ions into different matrices to study their influence on magnetic properties. For instance, holmium-doped iron oxide nanoparticles have been synthesized and characterized to investigate their magnetic behavior. nih.govmdpi.comresearchgate.net Studies have explored the synthesis of lanthanide-containing paramagnetic ionic liquids using holmium(III) chloride hexahydrate. acs.org The high magnetic moment of Ho³⁺ ions makes them of interest for enhancing the magnetization of materials, although factors like atomic size mismatch can influence the resulting magnetic properties. nih.govmdpi.com

Investigations into Magnetic Storage and Spintronics

The unique magnetic properties of holmium compounds, such as holmium dichloride (HoCl₂), are of interest for studies on magnetism and potential applications in magnetic storage and spintronics. ontosight.ai Spintronics is a field that utilizes the spin of electrons, in addition to their charge, for developing electronic devices. sigmaaldrich.comnumberanalytics.com Holmium's high magnetic moment makes it valuable in creating strong magnetic fields, which is relevant for magnetic storage technologies. samaterials.com Research in spintronics focuses on discovering new materials with novel spin-based mechanisms to improve the efficiency of devices for data storage, processing, and transmission. sigmaaldrich.comnumberanalytics.com

Design and Properties of Single Molecule Magnets Incorporating Holmium

Single-molecule magnets (SMMs) are molecules that exhibit magnetic hysteresis of molecular origin, holding promise for applications in high-density information storage, spintronics, and quantum computing. rsc.org Lanthanide(III) SMMs, including those incorporating holmium, are particularly interesting due to the potential combination of magnetic anisotropy and luminescence. rsc.org Holmium(III) complexes with specific geometries, such as pseudo-D₅h or pentagonal bipyramidal coordination environments, are being investigated for their SMM properties. rsc.orgnih.gov

Research on holmium-based SMMs has explored their magnetic relaxation dynamics and energy barriers. For instance, dinuclear cyanido-bridged molecules containing pentagonal bipyramidal Ho(III) complexes have shown a zero-dc-field SMM effect with Orbach magnetic relaxation. rsc.org The energy barriers for these complexes can vary depending on the bridging ligand. rsc.org

Recent studies have also focused on mixed-valence dilanthanide complexes featuring a direct lanthanide-lanthanide bond, including a holmium variant. acs.org This holmium compound exhibits magnetic blocking below 28 K, which is noted as the highest temperature among Ho-based single-molecule magnets, and a significant spin reversal barrier. acs.org Furthermore, this material has demonstrated a coercive field exceeding 32 T below 8 K, representing a high coercive field reported for any SMM or molecule-based magnetic material. acs.org This high coercivity is attributed to the crystal field stabilizing the maximal possible total |Mⱼ| ground state in the Ho(III) centers. acs.org

Data on the magnetic properties of a mixed-valence dilanthanide holmium compound (1-Ho) shows high χMT values at room temperature, exceeding predictions for non-interacting ions, indicating strong spin-spin coupling. acs.org

| Temperature (K) | χMT (emu K/mol) |

| 300 | 47.01 acs.org |

| 110 | 55.94 acs.org |

Another area of research involves mononuclear holmium(III) complexes as potential single-ion magnets (SIMs) for applications like cryogenic magnetic refrigeration. acs.org A mononuclear holmium(III) complex with a polyaminocarboxylate ligand has shown field-induced magnetization blockage and magnetocaloric effects at low temperatures. acs.org

Holmium-Doped Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for Material Science Applications

Holmium-doped superparamagnetic iron oxide nanoparticles (SPIONs) are being investigated for material science applications, including potential biomedical uses. mdpi.comnih.govresearchgate.net SPIONs are promising due to their exceptional magnetic properties. mdpi.comnih.govresearchgate.net

Synthesis of Ho-doped SPIONs can be achieved through methods like co-precipitation. mdpi.comresearchgate.net Studies have explored the influence of the ratio of ions on the properties of the nanoparticles. mdpi.com Powder X-ray diffraction (PXRD) can confirm the crystallographic structure, indicating the formation of an Fe₃O₄ core doped with holmium. mdpi.comresearchgate.net Transmission electron microscopy (TEM) helps to correlate the shape and size of crystallites with experimental conditions. mdpi.comresearchgate.net A critical holmium content around 5% has been observed to lead to uniformly shaped grains, while higher content can result in uniaxial growth with a prism shape. mdpi.com

The magnetic behavior of these nanoparticles shows that magnetization changes with the initial percentage of Ho³⁺ ions during precipitation. mdpi.com Below 5% of Ho in doped Fe₃O₄, the magnetization is relatively stable. mdpi.com Ho-doped iron oxide nanoparticles have also been synthesized by the sol-gel method, and their dielectric and magnetic properties studied. researchgate.net These studies show an increase in dielectric constant and a decrease in dielectric loss with increasing Ho³⁺ concentration in α-Fe₂O₃, suggesting potential for microwave applications. researchgate.net

Structural Ceramics and Composites

This compound has specialized uses in ceramics. samaterials.com Rare earth oxides, including holmium oxide (Ho₂O₃), are used in ceramics due to their thermal stability and other properties. americanelements.com Holmium oxide is a highly insoluble, thermally stable source suitable for ceramic applications. americanelements.com Holmium fluoride is also used in the production of certain types of ceramics, where it can impart unique optical and color properties. nanorh.com

Ceramic matrix composites (CMCs) are non-brittle structural ceramics designed for high-temperature applications in severe environments. ptmk.netnccuk.come-bookshelf.de They consist of ceramic fibers embedded in a ceramic matrix. ptmk.nete-bookshelf.de While the search results mention the use of rare earth oxides and holmium compounds in ceramics, specific detailed research findings on the direct incorporation of this compound into structural ceramics and composites at a fundamental level were not extensively detailed in the provided snippets. However, holmium oxide is noted as being used in structural ceramics. msesupplies.com

Nanomaterials Science and Engineering

This compound serves as a precursor for the synthesis of other holmium compounds used in advanced materials, including nanomaterials. ontosight.ai

Synthesis and Functionalization of Holmium Oxide Nanoparticles (Ho₂O₃ NPs)

Holmium oxide nanoparticles (Ho₂O₃ NPs) are of interest in nanomaterials science due to the unique magnetic properties of Ho³⁺ ions. mdpi.com These nanoparticles can exhibit an appreciable magnetic moment at room temperature. mdpi.com

Various methods have been reported for the synthesis of Ho₂O₃ NPs, including wet chemical and physical approaches such as thermal decomposition, solvothermal, and hydrothermal methods. nih.gov One reported protocol involves converting holmium oxide powder to a holmium nitrate (B79036) salt and then heating an aqueous solution of holmium nitrate, followed by calcination of the collected precipitates. semanticscholar.org Another approach is the phyto-fabrication (biosynthesis) of Ho₂O₃ NPs using plant extracts as bioreductants. nih.govsemanticscholar.org This method has been reported to produce crystalline nanoparticles with quasi-spherical morphology and sizes in the range of 6–12 nm. nih.govsemanticscholar.org

Functionalization of Ho₂O₃ NPs is performed to enhance their properties for specific applications. For instance, polyethylene (B3416737) glycol (PEG) functionalization has been carried out to assess their potential as T₂-weighted MRI contrast agents. semanticscholar.org Polyethylenimine (PEI) coating is another functionalization method used to prepare hydrophilic and biocompatible ultrasmall lanthanide oxide nanoparticles. mdpi.com

Characterization techniques used for Ho₂O₃ NPs include Powder X-ray diffraction (XRD) to examine structural properties and confirm the formation of the desired phase, such as the cubic Ho₂O₃ structure. nih.govsemanticscholar.orgsemanticscholar.org Transmission electron microscopy (TEM) and scanning electron microscopy (SEM) are used to analyze morphology and particle size. nih.govsemanticscholar.org Energy dispersive X-ray spectroscopy (EDS) can confirm the elemental composition. nih.govsemanticscholar.org

Data from characterization of phyto-fabricated Ho₂O₃ NPs shows the following properties:

| Property | Value |

| Crystal Structure | Crystalline (confirmed by XRD) nih.govsemanticscholar.org |

| Impurities | None detected by XRD nih.govsemanticscholar.org |

| Grain Size (Scherrer approximation) | ~10 nm nih.govsemanticscholar.org |

| Morphology (HR-TEM/SEM) | Quasi-spherical nih.govsemanticscholar.org |

| Particle Size Range (HR-TEM) | 6–12 nm nih.govsemanticscholar.org |

| Ho–O Bonding (Infrared spectra) | ~603 cm⁻¹ nih.govsemanticscholar.org |

| Raman Peaks | 156, 214, 328, 379, 607 cm⁻¹ nih.govsemanticscholar.org |

| Optical Bandgap (Eg) | 5.1 eV nih.govsemanticscholar.org |

| Photoluminescence Peaks (PL) | 415 nm, 607 nm nih.govsemanticscholar.org |

| Elemental Presence (EDS) | Holmium (Ho) confirmed nih.govsemanticscholar.org |

Synthesis and Characterization of Holmium Fluoride Nanoparticles (HoF₃ NPs)

Holmium fluoride nanoparticles (HoF₃ NPs) are also explored in nanomaterials science. Sodium holmium fluoride (NaHoF₄) is being investigated for luminescence and as a magnetic resonance imaging (MRI) contrast agent. researchgate.net

Synthesis of lanthanide-doped sodium holmium fluoride nanoparticles has been reported. researchgate.net While the provided snippets mention the synthesis and characterization of lanthanide-doped sodium holmium fluoride nanoparticles, detailed specific methods and characterization data solely for undoped HoF₃ nanoparticles were not extensively available within the search results. However, holmium fluoride itself is described as a yellowish powder that is insoluble in water and has an orthorhombic crystal system. wikipedia.org

Doping Effects on Nanoparticle Morphology, Size, and Crystalline Structure

The incorporation of holmium ions, often introduced via precursors like this compound, can significantly influence the structural characteristics of nanoparticles. Studies on holmium-doped superparamagnetic iron oxide nanoparticles (SPIONs) synthesized by co-precipitation have shown that the concentration of holmium affects both the morphology and size of the resulting particles. Undoped and low-concentration doped (1% and 2.5% holmium) nanoparticles exhibit a spherical shape with average diameters around 10–15 nm. mdpi.com However, higher doping concentrations can lead to irregular axial crystal growth and an increase in grain size, reaching up to 30–40 nm, with a prism shape observed at larger holmium content (above 5%). mdpi.com

X-ray diffraction (XRD) analysis of these doped SPIONs confirms that low holmium concentrations (1-2.5%) maintain a homogeneous phase with well-formed crystallites, corresponding to the Fd-3 m space group characteristic of the spinel structure in magnetite. mdpi.com Increasing holmium doping, however, leads to poorer crystallinity and the formation of an additional phase, goethite (α-FeOOH), with a Pbnm space group. mdpi.com The incorporation of lanthanide ions like Ho³⁺, which have a larger ionic radius (1.01 Å) compared to Fe³⁺ (0.785 Å), can distort the atomic lattice of the host material. mdpi.comresearchgate.net This atomic size mismatch is believed to introduce local strain in the crystal structure. researchgate.net

Holmium doping also impacts other nanoparticle systems. In holmium-doped titanium dioxide (TiO₂) nanoparticles prepared by the sol-gel method, holmium doping has been shown to inhibit the growth of crystalline size and suppress the anatase-to-rutile phase transformation. researchgate.net The addition of Ho³⁺ to the TiO₂ structure has been reported to reduce crystallite size and expand the crystalline matrix. researchgate.net For cerium oxide (CeO₂) nanoparticles, doping with holmium decreased the average crystallite size but did not alter the morphology of the melon seed-like nanostructures. acs.org Strong diffraction points in doped CeO₂ nanoparticles indicate their high crystalline nature, and while the higher ionic radius of Ho³⁺ did not cause a distortion of symmetry in this case, it might reduce the concentration of Ce⁴⁺ ions, which is related to oxygen vacancies and can play a role in lattice distortion. acs.org

Applications in Advanced Sensor Technologies

Holmium, as a rare earth element, is known for its remarkably strong magnetic properties and is specialized for generating strong magnetic fields, which makes it useful in sensors and actuators. mpmaterials.com this compound hexahydrate is listed as having applications in advanced sensor technologies. attelements.comottokemi.commsesupplies.comfishersci.benanochemazone.com While specific details on the precise mechanisms or types of advanced sensors utilizing this compound are not extensively detailed in the available information, its use is noted in this technological domain.

Role in Advanced Electrical Components

This compound hexahydrate is identified as having major applications in electrical components. attelements.comottokemi.commsesupplies.comfishersci.benanochemazone.com Chloride compounds, in general, are known to conduct electricity when in a fused state or dissolved in water. americanelements.comamericanelements.com Research into holmium-doped iron oxide nanoparticles has investigated their electrical and dielectric properties. colab.ws These studies have observed that for the synthesized holmium-doped nanoparticles, the dielectric constant increases with increasing temperature and decreases with decreasing frequency. colab.ws

Environmental Chemistry and Analytical Techniques for Holmium Chloride

Analytical Methodologies for Holmium Determination (e.g., Titration with EDTA)

The quantification of holmium in various samples is crucial for environmental monitoring and research. One of the classical and effective methods for determining the concentration of holmium ions in a solution is through complexometric titration, most commonly employing ethylenediaminetetraacetic acid (EDTA). srmist.edu.inwikipedia.org This technique relies on the formation of a stable, water-soluble 1:1 complex between the holmium(III) ion (Ho³⁺) and the EDTA molecule. du.edu.eg

The success of an EDTA titration is highly dependent on the precise determination of the endpoint, which is typically visualized using a metal ion indicator. srmist.edu.indu.edu.eg These indicators are organic dyes that form a colored complex with the metal ion. During the titration, as EDTA is added, it progressively binds with the free holmium ions. At the equivalence point, the EDTA begins to displace the metal ions from the metal-indicator complex, resulting in a distinct color change that signals the completion of the reaction. srmist.edu.in The metal-indicator complex must be less stable than the metal-EDTA complex to ensure a sharp and accurate endpoint. srmist.edu.in

Several factors must be carefully controlled for a successful titration of holmium with EDTA. The pH of the solution is a critical parameter. Complexes of trivalent cations like holmium are stable in acidic media, typically at a pH of 1-2. du.edu.eg Maintaining the appropriate pH is essential for both the stability of the Ho-EDTA complex and the proper functioning of the chosen indicator. lscollege.ac.in Common indicators used in such titrations include Eriochrome Black T and Calmagite, which change color upon complexation with metal ions. srmist.edu.in

The general procedure for the complexometric titration of holmium with EDTA is outlined in the table below.

Table 1: General Steps for Holmium Determination by EDTA Titration

| Step | Description | Purpose |

|---|---|---|

| 1. Sample Preparation | An accurately measured volume of the holmium-containing solution is taken. | To ensure the final calculated concentration is accurate. |

| 2. pH Adjustment | The solution is buffered to an acidic pH (typically 1-2). | To ensure the stability of the Ho-EDTA complex and prevent the precipitation of holmium hydroxide (B78521). du.edu.eglscollege.ac.in |

| 3. Indicator Addition | A small amount of a suitable metal ion indicator is added to the solution. | To visually detect the endpoint of the titration. The solution will exhibit the color of the metal-indicator complex. srmist.edu.in |

| 4. Titration | A standardized solution of EDTA is slowly added from a burette to the holmium solution with constant stirring. | To allow the EDTA to react with the holmium ions to form a stable complex. wikipedia.org |

| 5. Endpoint Detection | The titration is continued until the color of the solution permanently changes, indicating that all the holmium has been complexed by EDTA. | The color change signifies the endpoint, where the EDTA has displaced the holmium from the indicator. |

| 6. Calculation | The concentration of holmium in the original sample is calculated based on the volume and concentration of the EDTA solution used. | To determine the amount of holmium present in the sample. |

Speciation and Environmental Fate of Rare Earth Chlorides in Aquatic Systems